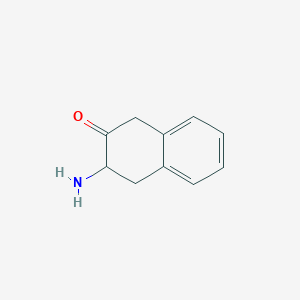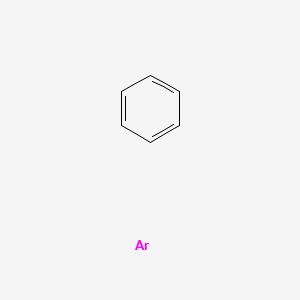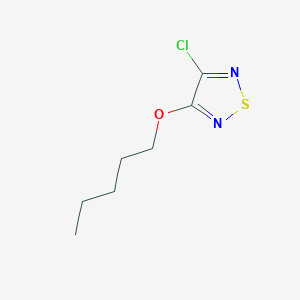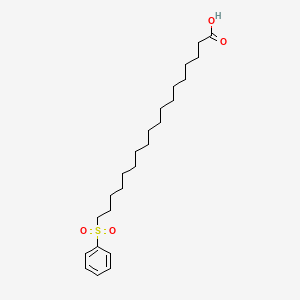
4-Nitrophenyl 30-hydroxytriacontanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 30-hydroxytriacontanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-nitrophenyl group attached to a long-chain fatty acid, specifically 30-hydroxytriacontanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 30-hydroxytriacontanoate typically involves the esterification of 4-nitrophenol with 30-hydroxytriacontanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 30-hydroxytriacontanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 4-nitrophenol and 30-hydroxytriacontanoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide (DMF).
Major Products
Hydrolysis: 4-nitrophenol and 30-hydroxytriacontanoic acid.
Reduction: 4-aminophenyl 30-hydroxytriacontanoate.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 30-hydroxytriacontanoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme-catalyzed reactions involving esters.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 4-nitrophenyl 30-hydroxytriacontanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The compound is hydrolyzed by esterases, releasing 4-nitrophenol and 30-hydroxytriacontanoic acid. The 4-nitrophenol can further participate in various biochemical pathways, while the long-chain fatty acid may be involved in lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl acetate: A simpler ester with a shorter acyl chain.
4-Nitrophenyl palmitate: An ester with a medium-chain fatty acid.
4-Nitrophenyl stearate: An ester with a long-chain fatty acid similar to 4-nitrophenyl 30-hydroxytriacontanoate but without the hydroxyl group.
Uniqueness
This compound is unique due to its exceptionally long acyl chain and the presence of a hydroxyl group. This structural feature imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
132910-95-3 |
|---|---|
Molekularformel |
C36H63NO5 |
Molekulargewicht |
589.9 g/mol |
IUPAC-Name |
(4-nitrophenyl) 30-hydroxytriacontanoate |
InChI |
InChI=1S/C36H63NO5/c38-33-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-36(39)42-35-31-29-34(30-32-35)37(40)41/h29-32,38H,1-28,33H2 |
InChI-Schlüssel |
YYPGMFSNCYHZCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B14263840.png)
![2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol](/img/structure/B14263849.png)
![N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14263850.png)

![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)



![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
![6H,11H-Indolo[3,2-c]Isoquinoline-5-one](/img/structure/B14263890.png)
![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)


